molecular formula C13H10O2 B477135 2,3-dihydro-1H-benzo[f]chromen-1-one CAS No. 4707-36-2

2,3-dihydro-1H-benzo[f]chromen-1-one

Cat. No.: B477135
CAS No.: 4707-36-2
M. Wt: 198.22g/mol
InChI Key: ZWRLQFJGZTUXDD-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-benzo[f]chromen-1-one is a dihydronaphthopyranone derivative that serves as a versatile and valuable scaffold in scientific research, particularly in the fields of medicinal chemistry and materials science. Compounds based on the benzo[f]chromen structure, such as closely related flavanone and chromene derivatives, are extensively investigated for their diverse biological activities. These activities include potential anti-aging effects, such as inhibiting melanogenesis and reducing wrinkle formation in dermal cell studies , as well as serving as synthetic intermediates for more complex molecular architectures . The structural motif is also significant in crystal engineering, where similar derivatives form specific packing motifs in the solid state, such as herringbone patterns stabilized by halogen bonding and π-stacking interactions . This compound is offered for research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrobenzo[f]chromen-1-one
Source PubChem
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InChI

InChI=1S/C13H10O2/c14-11-7-8-15-12-6-5-9-3-1-2-4-10(9)13(11)12/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRLQFJGZTUXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60197021
Record name 2,3-Dihydro-1H-naphtho[2,1-b]pyran-1-one
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Molecular Weight

198.22 g/mol
Source PubChem
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CAS No.

4707-36-2
Record name 2,3-Dihydro-1H-naphtho[2,1-b]pyran-1-one
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Record name 2,3-Dihydro-1H-naphtho[2,1-b]pyran-1-one
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Synthetic Methodologies and Chemical Synthesis Pathways

Classical and Conventional Synthetic Approaches

The most established route to 2,3-dihydro-1H-benzo[f]chromen-1-one and its derivatives involves a two-step sequence: an initial intermolecular condensation followed by an intramolecular cyclization.

A foundational method for synthesizing the title compound's framework is the Claisen-Schmidt condensation, a specific type of crossed-aldol condensation, between an acetyl-substituted naphthol and an aromatic aldehyde that lacks an alpha-hydrogen. nih.govnih.govwikipedia.org This reaction first produces a 2'-hydroxychalcone (B22705) intermediate. nih.gov

The general mechanism involves the base-catalyzed reaction of an enolizable ketone (e.g., 2-hydroxy-1-acetonaphthone) with an aldehyde. magritek.com The resulting β-hydroxy ketone readily dehydrates to yield the chalcone (B49325). magritek.com In a subsequent step, this chalcone undergoes an intramolecular Michael addition, where the naphtholic hydroxyl group attacks the α,β-unsaturated ketone moiety, leading to the formation of the pyranone ring and yielding the final this compound structure. nih.govnih.govnih.gov

The synthesis of specific derivatives illustrates this pathway. For instance, reacting 1-acetyl-2-naphthol with 4-iodobenzaldehyde (B108471) in ethanol (B145695) with sodium hydroxide (B78521) (NaOH) as a base forms the corresponding chalcone, which then cyclizes under further basic conditions to give 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.gov Similarly, the condensation of 2-hydroxy-1-acetonaphthone with 2,3-dimethoxybenzaldehyde (B126229) using potassium hydroxide (KOH) yields a chalcone that is subsequently cyclized with a catalytic amount of hydrochloric acid (HCl) to produce 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.gov

Starting MaterialsReagents & ConditionsProductYieldReference
1-Acetyl-2-naphthol + 4-Iodobenzaldehyde1) NaOH, Ethanol; 2) NaOH, Ethanol, then HCl3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one30% (over two steps) nih.gov
2-Hydroxy-1-acetonaphthone + 2,3-Dimethoxybenzaldehyde1) 40% aq. KOH, Ethanol; 2) conc. HCl (cat.), DMSO3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-oneNot specified nih.gov

Modern and Catalytic Synthetic Strategies

Recent advancements have focused on improving the efficiency, selectivity, and environmental footprint of the synthesis through the use of various catalysts.

While direct, single-step transition metal-catalyzed syntheses for the specific this compound skeleton are not extensively documented, the utility of such catalysts is well-established for constructing related fused heterocyclic systems. Palladium catalysts, for example, have been employed in domino reactions to create complex molecules like 6H-dibenzo[c,h]chromenes and 1,2-dihydroisoquinolin-1-ylphosphonates. beilstein-journals.orgresearchgate.net These reactions often involve intramolecular cyclizations onto alkynes or other functional groups, showcasing the power of transition metals to facilitate the formation of intricate ring systems. beilstein-journals.orgresearchgate.net This suggests a potential, yet to be fully explored, avenue for the development of novel synthetic routes to benzo[f]chromenone derivatives.

A variety of acid catalysts have proven effective in the synthesis of this compound and analogous heterocyclic compounds. An efficient method for the transformation of naphthyl 3-methylcrotonate to 2,3-dihydro-benzo[f]chromen-1-one is catalyzed by ferric chloride (FeCl₃). researchgate.net This reaction is proposed to proceed through a two-step mechanism involving a Fries rearrangement followed by an intramolecular hydroalkoxylation. researchgate.net

Simple mineral acids like hydrochloric acid (HCl) are also used, typically to promote the final intramolecular Michael addition cyclization step after the initial condensation. nih.gov Furthermore, boric acid has been recognized as a mild and environmentally benign catalyst for the condensation reactions that form related heterocyclic systems like 1,5-benzodiazepines, often allowing the reactions to proceed in water at room temperature. researchgate.netrasayanjournal.co.in Organocatalysis has also been applied, with arylamines promoting the cyclization of 2-hydroxycinnamaldehydes to form related chromene structures. mdpi.com

CatalystReaction TypeSubstratesNotesReference
Ferric Chloride (FeCl₃)Fries Rearrangement / Intramolecular HydroalkoxylationNaphthyl 3-methylcrotonateProvides a practical process using an inexpensive catalyst. researchgate.net
Hydrochloric Acid (HCl)Intramolecular Michael AdditionBenzochalcone intermediateUsed in catalytic amounts to achieve cyclization. nih.gov
Boric AcidCyclocondensation (for benzodiazepines)o-Phenylenediamine + KetonesA mild, green catalyst, effective in aqueous medium. rasayanjournal.co.in
ArylaminesMannich Cyclization Cascade (for 2H-benzo[h]chromenes)2-Hydroxy-1-naphthaldehyde + Terminal AlkynesAn example of organocatalysis for a related chromene system. mdpi.com

The principles of green chemistry, which aim to reduce waste and use less hazardous materials, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov For reactions related to the formation of the benzo[f]chromenone core, this includes the use of solvent-free reaction conditions, employing grinding techniques with solid catalysts like NaOH to drive Claisen-Schmidt condensations. nih.gov The use of water as a green solvent, combined with mild and safe catalysts like boric acid, represents another significant green approach. rasayanjournal.co.in Furthermore, the development of reusable, heterogeneous catalysts, such as volcanic ash, minimizes waste and simplifies product purification. nih.gov Evaluating the environmental impact of a synthesis using metrics like the Eco-scale is also becoming a more common practice to guide the development of greener processes. researchgate.net

Multicomponent Reaction (MCR) Strategies for Analogues and Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient route to create molecular complexity and are well-suited for building libraries of derivatives. nih.gov This strategy has been successfully applied to the synthesis of analogues of this compound.

A notable example is the three-component, one-pot reaction between 2-naphthol (B1666908), an aromatic aldehyde, and 4-nitrophenyl acetonitrile. researchgate.net Catalyzed by p-toluenesulfonic acid (PTSA), this reaction efficiently produces highly substituted 1H-benzo[f]chromen-3-amine derivatives. researchgate.net Such MCRs are advantageous due to their high atom economy, simplified procedures, and the ability to generate diverse structures from readily available starting materials. nih.govresearchgate.net

Reaction TypeComponentsCatalystSolventProduct TypeReference
One-pot, Three-Component Reaction2-Naphthol + Aromatic Aldehydes + 4-Nitrophenyl acetonitrilep-Toluenesulfonic acid (PTSA)Ethanol1,2-Disubstituted-1H-benzo[f]chromen-3-amines researchgate.net

Stereoselective Synthesis of this compound Derivatives

The asymmetric synthesis of this compound derivatives, which are a class of flavanones, has been successfully achieved through organocatalytic tandem reactions. These methods provide access to chiral chromanone structures with high levels of enantioselectivity.

One notable approach involves the reaction of 1-(2-hydroxyaryl)-1,3-diketones with α,β-unsaturated aldehydes, catalyzed by a chiral amine. This organo-tandem reaction proceeds through a sequence of a Michael addition, a cycloketalization, and a hemiacetalization. researchgate.net The use of chiral organocatalysts allows for the effective control of the stereochemical outcome of the reaction, leading to the formation of enantioenriched products. For instance, the reaction between 2-fluorinated 1-(2-hydroxyaryl)-1,3-diketones and α,β-unsaturated aldehydes in the presence of a chiral amine catalyst has been shown to produce a variety of fluorinated tricyclic chromanones with excellent enantiomeric excess (ee) and diastereomeric ratios (d.r.). researchgate.net

The versatility of this method is demonstrated by the wide range of substituents that are tolerated on both the diketone and the α,β-unsaturated aldehyde starting materials. In many cases, high enantioselectivities are maintained regardless of the electronic nature of the substituents. researchgate.net The resulting chiral chromenone derivatives can be further transformed into more complex and functionally diverse molecules. researchgate.net

Table 1: Organocatalytic Stereoselective Synthesis of Chromanone Derivatives

Reactant 1Reactant 2CatalystReaction TypeKey FeaturesProduct ClassRef
1-(2-hydroxyaryl)-1,3-diketonesα,β-Unsaturated aldehydesChiral AmineMichael addition/ cycloketalization/ hemiacetalizationHigh enantioselectivity (up to >99% ee), High diastereoselectivity (up to >19:1 d.r.), Broad substrate scopeChiral Chromanones researchgate.net

Mechanistic Investigations of Synthetic Transformations

The mechanistic underpinnings of the synthesis of this compound and its derivatives are crucial for optimizing reaction conditions and designing new synthetic strategies. Mechanistic studies, including computational and experimental approaches, have shed light on the pathways involved in the formation of the chromanone core.

In the context of the organocatalytic tandem reaction for the stereoselective synthesis of chromanones, a plausible catalytic cycle has been proposed. The reaction is initiated by the formation of an enamine intermediate from the reaction of the α,β-unsaturated aldehyde with the chiral amine catalyst. This is followed by a stereoselective Michael addition of the 1-(2-hydroxyaryl)-1,3-diketone to the enamine. Subsequent intramolecular cycloketalization and hemiacetalization lead to the formation of the chiral chromanone product, regenerating the chiral amine catalyst. The stereoselectivity is governed by the transition state assembly, where the chiral catalyst directs the approach of the nucleophile to the electrophile. researchgate.net

An alternative mechanistic pathway for the formation of a benzochromene scaffold involves the dearomatization of non-activated 2-arylphenyl benzyl (B1604629) ethers. acs.org This process, which can be controlled by temperature, proceeds through an α-lithiation followed by an intramolecular carbolithiation of the non-activated aromatic ring. acs.org This anionic dearomatization provides access to functionalized dearomatized benzochromene structures. acs.org Computational studies, including Density Functional Theory (DFT), have been instrumental in understanding the delicate balance between different reaction pathways in such systems. acs.org DFT calculations have also been employed to analyze the electronic properties and molecular geometry of benzo[f]chromene derivatives, providing insights that correlate well with experimental data from X-ray diffraction analysis. mdpi.com

Furthermore, photoenzymatic strategies are emerging as a green alternative for the enantioselective synthesis of oxygen-containing benzo-fused heterocycles. nih.gov Mechanistic experiments in these systems suggest a process involving an electron donor-acceptor complex formation, followed by a single electron transfer and a hydrogen atom transfer, highlighting the diversity of mechanistic pathways available for the synthesis of these important scaffolds. nih.gov

Chemical Reactivity and Transformations

Derivatization and Functionalization Strategies

The derivatization of the 2,3-dihydro-1H-benzo[f]chromen-1-one scaffold is primarily achieved through modifications at the C3 position, often by varying the aldehyde reactant in its synthesis. The classical synthesis involves a Claisen-Schmidt condensation between 2-hydroxy-1-acetonaphthone and an appropriate aldehyde to form a chalcone (B49325), which then undergoes an intramolecular Michael addition to yield the flavanone (B1672756). nih.gov

Key derivatization strategies include:

Substitution on the Phenyl Ring at C3: By employing different substituted benzaldehydes in the initial condensation step, a wide array of derivatives can be produced. For instance, the reaction with 4-iodobenzaldehyde (B108471) yields 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.gov Similarly, using 2,3-dimethoxybenzaldehyde (B126229) results in the formation of 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.gov

Introduction of Amino Functionalities: The scaffold can be functionalized with amino groups. A stereoselective, three-component Betti-type reaction between β-naphthol, α,β-unsaturated aldehydes, and chiral 1-phenylethylamine (B125046) can produce 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives under solvent-free conditions. researchgate.net

Anionic Dearomatization and Functionalization: Advanced strategies allow for the functionalization of related dearomatized benzochromene scaffolds. Following α-lithiation, these intermediates can react with various electrophiles, such as methyl iodide or ethylene (B1197577) oxide, to introduce new functional groups with high regioselectivity. acs.org

The following table summarizes selected derivatization approaches for the this compound core.

Derivative Type Key Reagents Reaction Type Reference
C3-Aryl Substituted2-Hydroxy-1-acetonaphthone, Substituted benzaldehydes (e.g., 4-iodobenzaldehyde)Claisen-Schmidt Condensation & Cyclization nih.gov
C3-Amino Substitutedβ-Naphthol, α,β-Unsaturated aldehydes, Chiral aminesBetti-Type Reaction researchgate.net
Functionalized Dearomatized ScaffoldsDearomatized benzochromene, α-lithiation agent, Electrophiles (e.g., MeI)Anionic Dearomatization/Functionalization acs.org

Reactions Involving Specific Reactive Intermediates (e.g., Ortho-Quinone Methides)

Ortho-quinone methides (o-QMs) are highly reactive, transient intermediates that play a significant role in the synthesis of chromene skeletons. rsc.org These polarized molecules are excellent electrophilic Michael acceptors, readily reacting with nucleophiles at the exocyclic carbon, which leads to rearomatization. nih.govwikipedia.org

The formation of the benzo[f]chromene system can proceed through o-QM intermediates generated in situ. One established method involves the reaction between 2-naphthol (B1666908), a secondary amine, and formaldehyde. This forms a Mannich base that can subsequently disproportionate to generate an o-QM intermediate, which is then trapped in subsequent reaction steps. researchgate.net Another approach involves the acid-catalyzed reaction of specific precursors that eliminate a leaving group to form the o-QM, which can then undergo cycloaddition. nih.govacs.org These reactions are pivotal as they construct the core heterocyclic pyran ring of the target molecule. nih.gov

Cycloaddition Reactions and Ring Transformations

Cycloaddition reactions are a powerful tool for constructing the heterocyclic framework of this compound and its derivatives.

Oxa-Diels-Alder Reactions: The formation of the pyran ring can be achieved through a formal hetero-Diels-Alder ([4+2] cycloaddition) reaction. In this process, an in situ generated ortho-quinone methide acts as the heterodiene, which reacts with an appropriate dienophile. nih.govacs.org For example, the reaction of o-QM precursors with push-pull enaminoketones is presumed to proceed via an initial oxa-Diels-Alder reaction, followed by the elimination of an amine to yield the chromene product. nih.gov

Ring Transformations: The benzo[f]chromene scaffold can also be accessed through ring transformation pathways. For instance, dearomatized benzo[c]chromene scaffolds, synthesized via methods like the nih.govnih.gov-Wittig rearrangement followed by carbolithiation, can be subjected to rearomatization to furnish functionalized benzochromene derivatives. acs.org

Oxidation and Reduction Chemistry

The oxidation state of the pyran ring is a key feature of the this compound system and its related compounds.

Oxidation: The "dihydro" prefix in the name indicates a saturated C2-C3 bond. This dihydro-benzo[f]chromenone can be oxidized to its fully aromatic counterpart, a benzo[f]chromen-2-one (a type of flavone (B191248) or coumarin (B35378) derivative, depending on substitution). This aromatization can be achieved using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.org This transformation is relevant in the synthesis of related aromatic systems from their dearomatized precursors. acs.orgresearchgate.net

Reduction/Formation Chemistry: The synthesis of this compound itself can be viewed from a redox perspective. The final cyclization of the (E)-1-(2-hydroxynaphthalen-1-yl)-3-arylprop-2-en-1-one (a chalcone) intermediate proceeds under basic conditions without an added oxidant. nih.gov If an oxidant were present, the reaction would typically lead to the corresponding oxidized flavonol. This highlights that the formation of the dihydro-product is favored under non-oxidizing (or implicitly reductive) conditions relative to the fully aromatic flavonol.

Spectroscopic and Advanced Structural Characterization Techniques

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive insights into the solid-state conformation and intermolecular interactions of 2,3-dihydro-1H-benzo[f]chromen-1-one derivatives.

Molecular Conformation and Stereochemical Assignment

The core structure of this compound consists of a naphthalene (B1677914) ring system fused to a pyran ring. X-ray diffraction studies reveal that the central pyran ring typically adopts a non-planar conformation.

In 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the pyran ring exhibits an envelope conformation , with the C3 atom serving as the flap. nih.gov

For 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the pyran ring also adopts an envelope conformation , but with the C12 atom (equivalent to C3) as the flap. nih.gov

A distorted half-chair conformation is observed for the pyran ring in 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one. nih.govnih.gov

The dihedral angle between the naphthalene ring system and the substituent at the 3-position is a key conformational feature. For instance, in the 3-(2,3-dimethoxyphenyl) derivative, this angle is 88.31(1)°. nih.gov In the 3-(2-methoxyphenyl) analogue, the dihedral angle between the naphthyl ring system and the 2-methoxyphenyl ring is 50.67(3)°. nih.gov In the case of 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the dihedral angle between the naphthyl and iodophenyl rings is 72.48(11)°.

The C3 position of the pyran ring is a stereogenic center. In the solid state, these compounds often crystallize as racemic mixtures, with crystal symmetry generating both enantiomers. nih.govnih.gov For example, in the arbitrarily chosen asymmetric unit of 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the C3 atom has an S configuration, but the crystal as a whole is a racemic mixture. nih.gov

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and C-H···π interactions.

C-H···O Hydrogen Bonds: These interactions are frequently observed, linking molecules into dimers and chains. In 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, pairwise C-H···O hydrogen bonds form inversion dimers, which are further connected by another pair of C-H···O bonds to create chains. nih.gov Similarly, in 3-[4-(benzyloxy)phenyl]-2,3-dihydro-1H-benzo[f]chromen-1-one, molecules are linked by two pairs of C-H···O hydrogen bonds, forming inversion dimers. nih.govnih.gov Weak C-H···O interactions in 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one link molecules into chains. nih.gov

Halogen Bonds: In derivatives containing halogen atoms, halogen bonding can play a significant role in the crystal packing. For 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, I···O halogen bonds with a distance of 3.293(2) Å are observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution.

¹H NMR and ¹³C NMR Analysis

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For the parent compound, this compound, characteristic signals are observed. For a substituted derivative, 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the following ¹H NMR data has been reported (300 MHz, CDCl₃):

A doublet at δ 9.46 (d, J = 8.6 Hz, 1H)

A doublet at δ 7.95 (d, J = 8.9 Hz, 1H)

A multiplet from δ 7.80–7.75 (m, 3H)

A triplet at δ 7.65 (t, J = 7.9 Hz, 1H)

A triplet at δ 7.44 (t, J = 7.6 Hz, 1H)

A doublet at δ 7.26 (d, J = 8.6 Hz, 2H)

A doublet at δ 7.16 (d, J = 8.9 Hz, 1H)

A doublet of doublets at δ 5.54 (dd, J = 13.4, 3.1 Hz, 1H)

A doublet of doublets at δ 3.16 (dd, J = 16.5, 13.2 Hz, 1H)

A doublet of doublets at δ 2.95 (dd, J = 16.5, 3.0 Hz, 1H)

The signals in the aliphatic region (δ 2.95-5.54) are characteristic of the protons on the pyran ring.

¹³C NMR data is also crucial for structural confirmation. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are essential for unambiguous assignment of ¹H and ¹³C NMR signals and for confirming the connectivity of the molecular framework. youtube.comepfl.chyoutube.com

HSQC spectra correlate the chemical shifts of protons directly attached to carbon atoms, allowing for the straightforward assignment of protonated carbons. sdsu.edulibretexts.org

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. sdsu.edulibretexts.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton by observing long-range couplings. youtube.comepfl.ch

Advanced Chemical Shift Assignments and Structural Corroboration

The combination of 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in the this compound scaffold. mdpi.commdpi.com For complex derivatives, these advanced techniques are critical for differentiating between isomers and confirming the precise substitution pattern. The relative configuration of stereocenters can also be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The key functional groups and their anticipated vibrational frequencies include:

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1660 cm⁻¹ for the conjugated ketone. This is a highly characteristic peak for this class of compounds.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity would appear in the 1600-1450 cm⁻¹ region, indicative of the naphthalene aromatic system.

C-O-C (Aryl Ether) Stretching: The stretching vibration of the aryl-ether linkage within the chromenone ring system is expected to produce a strong, characteristic band. Typically, the asymmetric stretch appears around 1270-1200 cm⁻¹ and the symmetric stretch near 1075-1020 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the C-H stretching vibrations of the naphthalene ring are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) groups in the dihydropyran ring will show symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted naphthalene ring would appear in the 900-675 cm⁻¹ region, and their exact position can provide clues about the substitution pattern.

While specific experimental IR spectra for this compound are not widely published, data from analogous structures like 1-indanone (B140024) (which contains a similar five-membered ring fused to a benzene (B151609) ring with a ketone) can provide comparative insights. nist.gov For related heterocyclic compounds like benzodiazepine (B76468) derivatives, characteristic IR bands for C=N and N-H groups are found at 1633 cm⁻¹ and 3294 cm⁻¹, respectively, demonstrating the utility of IR in identifying core functional groups. mdpi.comresearchgate.net

Raman spectroscopy, which measures inelastic scattering of monochromatic light, serves as a complementary technique to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring C=C stretching and the C=O bond in this compound would be expected to produce strong Raman signals.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H Stretch Aromatic (Naphthyl) 3100-3000 Medium to Weak
C-H Stretch Aliphatic (-CH₂-) 2960-2850 Medium
C=O Stretch α,β-Unsaturated Ketone 1680-1660 Strong
C=C Stretch Aromatic (Naphthyl) 1600-1450 Variable, Sharp
C-O-C Stretch Aryl Ether 1270-1200 (asymmetric) Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of the benzo[f]chromen-1-one core, which includes the naphthalene ring conjugated with the carbonyl group, is expected to give rise to distinct absorption bands. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals (e.g., π, n) to higher energy unoccupied molecular orbitals (e.g., π*).

Studies on closely related derivatives, such as 2-(3-oxo-3H-benzo[f]chromen-1-ylmethoxy)-benzoic acid methyl ester (2BME), reveal characteristic electronic transitions. researchgate.net The absorption spectra of 2BME, recorded in various solvents, show absorption maxima that can be attributed to π–π* transitions within the benzo[f]chromenone chromophore. researchgate.net The position of these maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net

For 2BME, absorption peaks were observed to vary from 231 to 348 nm depending on the solvent medium, which is indicative of π–π* transitions. researchgate.net It is reasonable to infer that this compound would exhibit a similar UV-Vis profile, characterized by strong absorptions in the UV region arising from the conjugated aromatic ketone system. The spectrum would likely feature multiple bands corresponding to different π–π* transitions within the naphthalene ring system and the n–π* transition of the carbonyl group, which is typically weaker and may be observed as a shoulder on the longer-wavelength side of the more intense π–π* bands.

Table 2: Representative UV-Vis Absorption Maxima for a Related Benzo[f]chromenone Derivative (2BME) researchgate.net

Solvent Absorption Maxima (λ_max, nm)
Hexane 231, 255, 285, 333
Chloroform 237, 258, 287, 335
Ethyl Acetate (B1210297) 235, 257, 286, 333
Methanol 232, 256, 285, 332

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns. For this compound (C₁₃H₁₀O₂), the exact molecular weight is 198.0681 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 198.

The fragmentation of the molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways for this compound would likely include:

Loss of Carbon Monoxide (CO): A common fragmentation for ketones and lactones is the loss of a neutral CO molecule (28 Da), which would lead to a fragment ion at m/z 170.

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring can undergo a characteristic RDA reaction. This would involve the cleavage of the ring to eliminate ethene (C₂H₄, 28 Da), resulting in a prominent ion at m/z 170. The charge could be retained on either fragment, but the larger aromatic fragment is typically more stable.

Loss of a CHO radical: Cleavage adjacent to the carbonyl group could lead to the loss of a formyl radical (CHO, 29 Da), giving an ion at m/z 169.

The analysis of high-resolution mass spectrometry (HRMS) can provide exact mass measurements, which confirms the elemental composition of the parent ion and its fragments. researchgate.net For instance, in studies of related benzodiazepines, HRMS was used to confirm the elemental composition of key fragments, lending confidence to the proposed structures. mdpi.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Identity Neutral Loss
198 [M]⁺˙ (Molecular Ion) -
170 [M - CO]⁺˙ CO (28 Da)
170 [M - C₂H₄]⁺˙ (RDA) C₂H₄ (28 Da)

Chromatographic and Other Advanced Separation/Purity Assessment Techniques (e.g., TLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

Thin Layer Chromatography (TLC) is a simple, rapid, and widely used technique to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. libretexts.orgyoutube.com For the separation of this compound, a TLC plate coated with silica (B1680970) gel (the stationary phase) would be used. youtube.com The compound, being of intermediate polarity, would be effectively eluted using a mobile phase consisting of a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate).

The position of the compound on the developed TLC plate is quantified by its retention factor (R_f) , calculated as the ratio of the distance traveled by the sample to the distance traveled by the solvent front. libretexts.org The R_f value is dependent on the compound's structure, the stationary phase, and the mobile phase composition. Visualization of the spot on the TLC plate can often be achieved under UV light (254 nm) due to the UV-active naphthalene chromophore. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a more advanced technique used for separation, quantification, and obtaining high-purity samples. In studies of related 6H-benzo[c]chromen-6-one derivatives, HPLC was employed to confirm the chromatographic purity of the final products, with purities often exceeding 95%. nih.gov A similar approach using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column with a suitable mobile phase (e.g., hexane/ethyl acetate or acetonitrile/water) would be appropriate for the analysis and purification of this compound.

Other purification methods typically employed in the synthesis of such compounds include extraction and recrystallization. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict molecular properties such as optimized geometry, electronic energies, and reactivity indices. Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy for organic molecules. scispace.commdpi.com

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the benzo[f]chromen-1-one framework, studies on closely related derivatives provide significant insight into the likely conformation of the parent compound.

Crystallographic and computational studies on substituted 3-phenyl-2,3-dihydro-1H-benzo[f]chromen-1-ones reveal that the central dihydropyran ring typically adopts a non-planar conformation. nih.govresearchgate.net The most commonly observed conformation is an envelope , where one atom of the ring is puckered out of the plane formed by the other atoms. nih.gov In derivatives such as 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the central pyran ring is confirmed to be in an envelope conformation. nih.gov This structural feature is a hallmark of the flavanone-type skeleton to which this compound belongs. The optimization process computationally confirms that such a conformation represents a minimum on the potential energy surface, indicating its stability.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. nih.gov A smaller gap generally implies higher reactivity and lower kinetic stability. nih.gov

For 2,3-dihydro-1H-benzo[f]chromen-1-one, the HOMO is expected to be localized primarily on the electron-rich naphthalene (B1677914) ring system and the ether oxygen atom, which are the main sites of electron-donating capability. Conversely, the LUMO is anticipated to be centered on the electron-deficient α,β-unsaturated ketone moiety, particularly around the carbonyl group (C=O), which is the primary electron-accepting site. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Table 1: Conceptual Frontier Molecular Orbital Properties
Orbital/ParameterDescriptionPredicted Localization/Significance for this compound
HOMO (Highest Occupied Molecular Orbital)The outermost orbital containing electrons. Represents the ability to donate an electron.Localized on the electron-rich naphthyl ring and ether oxygen. Site for electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital)The innermost orbital without electrons. Represents the ability to accept an electron.Localized on the electron-deficient carbonyl carbon and adjacent C=C bond. Site for nucleophilic attack.
HOMO-LUMO Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. academie-sciences.fr It illustrates the electrostatic potential on the surface of the molecule, with different colors indicating various potential values. Red typically signifies regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). academie-sciences.fr

In the MEP map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the electronegative oxygen atom of the carbonyl group, making it a prime target for electrophiles or hydrogen bond donors. The regions of positive potential (blue) are predicted to be located around the hydrogen atoms, particularly those attached to the aromatic naphthalene ring, identifying them as potential sites for nucleophilic interaction. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by describing it in terms of localized Lewis-like structures (bonds and lone pairs). researchgate.net This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization, by quantifying the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions indicates the strength of the charge transfer. nih.gov

For this compound, significant NBO interactions are expected to include:

Delocalization of the lone pair electrons from the ether oxygen atom (donor) into the antibonding π* orbitals of the adjacent aromatic ring (acceptor).

Hyperconjugative interactions involving the lone pairs of the carbonyl oxygen (donor) and the antibonding π* orbital of the C=C bond (acceptor).

These intramolecular charge transfer (ICT) events contribute significantly to the molecule's electronic stability and reactivity. nih.gov

Global and local reactivity descriptors, derived from conceptual DFT, are used to quantify and predict the chemical reactivity of a molecule. academie-sciences.fr

Local Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for different types of attack. The Fukui function f(r) indicates the change in electron density at a point r when the total number of electrons changes.

f+(r) : for nucleophilic attack (addition of an electron).

f-(r) : for electrophilic attack (removal of an electron).

f0(r) : for radical attack.

For this compound, the carbonyl carbon is predicted to have the highest f+ value, marking it as the most susceptible site for a nucleophilic attack. The highest f- values are expected to be found on the oxygen atoms and the carbon atoms of the naphthalene ring, indicating these are the preferred sites for electrophilic attack.

Table 2: Global Reactivity Descriptors
DescriptorFormulaSignificance
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution. High hardness indicates low reactivity.
Chemical Softness (S)1 / (2η)The reciprocal of hardness. High softness indicates high reactivity. nih.gov
Electronegativity (χ)(I + A) / 2Measures the ability to attract electrons.
Electrophilicity Index (ω)μ² / (2η) (where μ = -χ)Measures the ability of a molecule to accept electrons; a global electrophilicity index. nih.gov

DFT calculations are highly effective for predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. mdpi.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, after applying a scaling factor to account for anharmonicity and basis set limitations, can be correlated with experimental data. mdpi.com This correlation allows for the precise assignment of vibrational modes to specific functional groups and motions within the molecule.

For this compound, the characteristic vibrational modes would include:

C=O Stretch: A strong, sharp band for the ketonic carbonyl group.

C-O-C Stretch: Asymmetric and symmetric stretching modes for the ether linkage in the pyran ring.

Aromatic C-H Stretch: Multiple bands in the high-wavenumber region corresponding to the C-H bonds of the naphthalene ring.

Aliphatic C-H Stretch: Stretching vibrations for the CH2 groups in the dihydropyran ring.

Aromatic C=C Stretch: Multiple bands corresponding to the skeletal vibrations of the naphthalene ring system.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups
Vibrational ModeFunctional GroupTypical Wavenumber Range (cm⁻¹)
Aromatic C-H StretchingNaphthyl C-H3100 - 3000
Aliphatic C-H Stretching-CH₂-3000 - 2850
Carbonyl C=O StretchingKetone1700 - 1670
Aromatic C=C StretchingNaphthyl Ring1650 - 1450
Ether C-O-C StretchingAryl-Alkyl Ether1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are instrumental in predicting how a ligand, such as this compound, might interact with a protein binding site. This provides a static and dynamic view of the potential binding, respectively.

Ligand-Protein Interaction Profiling

While direct molecular docking studies on this compound are not extensively documented in publicly available research, the general benzochromene scaffold has been investigated. For instance, derivatives of the related benzo[h]chromene have been subjected to molecular docking to explore their antibacterial activity by targeting the DNA gyrase B subunit. nih.gov The chromenone scaffold is also recognized for its potential to interact with a range of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase (MAO), which are key targets in Alzheimer's disease research. nih.gov The interaction profile of the core this compound structure would theoretically involve hydrogen bonds, hydrophobic interactions, and π-stacking, driven by its ketone group, aromatic rings, and dihydro-pyranone system.

Prediction of Binding Modes and Affinities with Macromolecular Targets

Predicting the binding mode and affinity of this compound requires specific computational experiments against defined protein targets. Although explicit binding affinity values (like Ki or IC50) from computational studies for this parent compound are not available, analysis of its structural features allows for hypothetical predictions. The planar naphthalene moiety and the phenyl portion of the chromenone system suggest that π-π stacking and hydrophobic interactions would be significant contributors to binding within a protein's active site.

Studies on derivatives provide clues. For example, the crystal structure of 3-(4-Iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one reveals how substituents can influence packing and intermolecular forces, such as halogen bonding and C—H⋯π interactions, which are analogous to interactions in a ligand-protein complex. nih.gov Similarly, the structure of 3-(2,3-Dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one shows C—H⋯O hydrogen bonds forming inversion dimers, highlighting the importance of the chromenone core in directing intermolecular connections. nih.gov

Advanced Quantum Chemical Calculations

Quantum chemical calculations delve into the electronic structure of a molecule, providing precise data on its geometry, energy levels, and reactivity.

While specific high-level ab initio, Møller-Plesset perturbation theory, or coupled-cluster calculations for this compound are not found in the surveyed literature, Density Functional Theory (DFT) is a common method for related structures. mdpi.com DFT studies on benzo[f]chromene derivatives have been used to analyze Frontier Molecular Orbitals (FMOs), Mulliken charges, and other electronic properties to understand their biological activity. researchgate.net For this compound, such calculations would likely reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating regions susceptible to nucleophilic and electrophilic attack, respectively. This is crucial for understanding its chemical reactivity and metabolic pathways.

Structure-Property Relationship Modeling via Computational Approaches

Structure-Property or Structure-Activity Relationship (SAR/SPR) models use computational methods to correlate a molecule's structural features with its physical properties or biological activity.

For the benzochromene class, preliminary SAR studies have been conducted on derivatives to understand how substitutions at various positions impact their antitumor activities. mdpi.com These analyses often consider physicochemical descriptors like the partition coefficient (log P), an index of lipophilicity, which can be calculated computationally. mdpi.com A computational model for this compound would serve as a baseline for understanding the contributions of its core scaffold to a given property. By systematically adding functional groups in a computational model, a quantitative structure-activity relationship (QSAR) could be developed, predicting the activity of novel derivatives before their synthesis. However, dedicated QSAR studies focusing on the unsubstituted this compound are not currently available.

Biological and Mechanistic Investigations in Vitro and Non Human Systems

Enzyme Inhibition Studies (e.g., Monoamine Oxidase Isoforms, Acetylcholinesterase, Sirtuin-2)

Derivatives of the chromane (B1220400) and benzochromene core structure have been evaluated for their ability to inhibit various enzymes implicated in human disease.

Monoamine Oxidase (MAO) Inhibition: Investigations into the MAO-inhibitory effects of chromane derivatives have been conducted. In one study, a naphthylchroman-4-one derivative, 2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-one (referred to as naphthylchroman-4-one 3h), was screened for its activity against both MAO-A and MAO-B isoforms. core.ac.uk The study, which utilized a fluorimetric assay with kynuramine (B1673886) as the substrate, found that at a concentration of 1 µM, this compound exhibited modest inhibition of MAO-A at 23.2%. core.ac.uk Another related compound, naphthylchroman-4-one (3g), showed the highest inhibition against MAO-B at 27.7%. core.ac.uk Kinetic studies of related active compounds revealed a mixed-inhibitor mechanism. core.ac.uk

Acetylcholinesterase (AChE) Inhibition: The benzochromene skeleton is also a feature in compounds designed as acetylcholinesterase inhibitors. For instance, some racemic benzochromenopyrimidinones, which are structurally related to the core compound, have been reported as non-hepatotoxic acetylcholinesterase inhibitors. niscpr.res.in

The following table summarizes the MAO inhibition data for a representative benzo[f]chromen-1-one derivative.

Table 1: Monoamine Oxidase (MAO) Inhibition by a Naphthylchroman-4-one Derivative at 1 µM core.ac.uk

CompoundEnzyme Isoform% Inhibition
2,2-Dimethyl-2,3-dihydro-1H-benzo[f]chromen-1-oneMAO-A23.2%
Naphthylchroman-4-one (3g)MAO-B27.7%

Antimicrobial Activity Evaluations (Antibacterial, Antifungal)

The benzo[f]chromene nucleus is a key structural motif in a variety of synthetic compounds that have been evaluated for their antimicrobial properties. These studies have demonstrated that derivatives can possess significant antibacterial and antifungal activity against a range of pathogenic microorganisms. mdpi.comresearchgate.net

The antimicrobial efficacy of benzo[f]chromene derivatives has been tested in vitro against a panel of clinically relevant bacteria and fungi. The activity is often evaluated using methods like the filter paper disc diffusion method. researchgate.net

Antibacterial Activity: Screening of various derivatives has shown activity against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Strains such as Staphylococcus aureus, Bacillus subtilis, and Sarcina lutea have been used in these assays. researchgate.netajol.info

Gram-Negative Bacteria: Activity has been assessed against species like Escherichia coli, Pseudomonas aeruginosa, and Shigella dysenteriae. researchgate.netajol.info

In one study, a series of 1H-benzo[f]chromene derivatives were synthesized and tested, with some compounds showing results comparable to the standard drug Gentamycin. researchgate.net Another study synthesized flavone (B191248) derivatives from chalcone (B49325) precursors and tested them against four human pathogenic bacteria. researchgate.net

Antifungal Activity: The antifungal potential of these compounds has been evaluated against human and plant pathogens.

Fungal Strains: Tested organisms include Candida albicans, Aspergillus niger, Aspergillus flavus, Penicillium sp., and Colletotrichum gloeosporioides. researchgate.net In other studies, activity was noted against Trichoderma viride and Aspergillus fumigatus. nih.gov

Some synthesized 1H-benzo[f]chromene and 12H-benzo[f]chromeno[2,3-d]pyrimidine derivatives showed antifungal effects comparable to the standard drug Ketoconazole (B1673606). researchgate.net Hybrids incorporating a triazole ring with a chromene structure have also been developed, with some showing greater activity than reference drugs like ketoconazole and bifonazole. nih.gov

The table below lists some of the microbial strains against which benzo[f]chromene derivatives have been tested.

Table 2: Examples of Microbial Strains Tested with Benzo[f]chromene Derivatives researchgate.netajol.infonih.gov

MicroorganismType
Staphylococcus aureusGram-Positive Bacteria
Bacillus subtilisGram-Positive Bacteria
Escherichia coliGram-Negative Bacteria
Pseudomonas aeruginosaGram-Negative Bacteria
Candida albicansFungus
Aspergillus nigerFungus
Trichoderma virideFungus

Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. For certain chromenol-triazole hybrids, MIC values were determined via a microdilution method against a panel of eight fungi. nih.gov One of the most active compounds, designated 3k, displayed MIC values ranging from 22.1 to 184.2 µM across the different fungal strains. nih.gov Another active compound, 3n, had MICs in the range of 71.3–199.8 µM. nih.gov In these studies, Trichoderma viride was identified as the most sensitive fungus, while Aspergillus fumigatus was the most resistant. nih.gov

Understanding the precise mechanism by which benzo[f]chromene derivatives exert their antimicrobial effects is crucial for their development as therapeutic agents. Research in this area has pointed towards specific molecular targets. For novel chromenol derivatives designed as antifungal agents, molecular docking studies have suggested that the inhibition of sterol 14α-demethylase (CYP51) is a likely mechanism of action. nih.gov CYP51 is a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, and its inhibition disrupts the integrity of the fungal cell membrane. The ability of these compounds to bind to this enzyme suggests a targeted action, which is a desirable trait for new antifungal drugs. nih.gov

Investigation of Antiproliferative Modulations in Cellular Systems (In Vitro)

The 1H-benzo[f]chromene scaffold is recognized as an important pharmacophore for the development of potent anticancer agents. mdpi.comnih.gov Derivatives of this structure have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, with many showing significant antiproliferative effects. nih.govnih.gov

The in vitro antiproliferative activity of 1H-benzo[f]chromene derivatives has been extensively documented against a variety of cancer cell lines. Structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the benzo[f]chromene ring influence cytotoxicity. nih.gov For example, the nature of the aryl group at the 1-position and substituents at the 9-position have been shown to be critical for cytotoxic action. nih.govnih.gov

Key findings from these studies include:

A series of 1H-benzo[f]chromene-2-carbonitriles were evaluated for cytotoxicity against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cells. nih.gov

β-Enaminonitriles bearing a 9-hydroxy-1H-benzo[f]chromene moiety were tested against PC-3 (prostate), SKOV-3 (ovarian), and HeLa (cervical) cancer cell lines, with some compounds showing potency comparable to the standard drugs Vinblastine and Doxorubicin. mdpi.comresearchgate.net

Active compounds were often further evaluated against multidrug-resistant cancer cells, such as MCF-7/ADR, and normal cell lines (e.g., HFL-1, WI-38) to assess selectivity. mdpi.comresearchgate.net

The antiproliferative efficacy is typically quantified by the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The table below presents a selection of IC50 values for representative benzo[f]chromene derivatives against various cancer cell lines.

Table 3: In Vitro Antiproliferative Activity (IC50 in µM) of Selected Benzo[f]chromene Derivatives mdpi.comnih.govresearchgate.net

Cell LineCancer TypeCompoundIC50 (µM)
MCF-7BreastCompound 4a6.32 ± 0.41
MCF-7BreastCompound 4b8.11 ± 0.53
MCF-7/ADRBreast (Resistant)Compound 4c10.34 ± 0.81
HCT-116ColonCompound 4a9.21 ± 0.62
HCT-116ColonCompound 4b11.63 ± 0.94
HepG-2LiverCompound 4a10.16 ± 0.77
PC-3ProstateCompound 4c6.25 ± 0.38
PC-3ProstateCompound 4g5.37 ± 0.31
SKOV-3OvarianCompound 4d7.14 ± 0.46
HeLaCervicalCompound 4i8.15 ± 0.52
Note: Compound designations (e.g., 4a, 4b) are taken from the source literature mdpi.comnih.govresearchgate.net and represent different substitution patterns on the 1H-benzo[f]chromene core.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Progression in Cell Lines)

Derivatives of the 2,3-dihydro-1H-benzo[f]chromen-1-one scaffold have demonstrated significant activity in modulating cellular pathways, particularly those involved in apoptosis and cell cycle regulation in cancer cell lines.

Apoptosis Induction: Studies have shown that certain benzo[f]chromene derivatives can trigger apoptosis, a form of programmed cell death, in cancer cells. For instance, 9-hydroxy-1H-benzo[f]chromene derivatives have been found to induce apoptosis in MCF-7/ADR (doxorubicin-resistant) breast cancer cells. nih.gov This process is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c. nih.gov The overexpression of P-glycoprotein (P-gp), a protein associated with multidrug resistance, can inhibit this release and thus prevent apoptosis. nih.gov

Furthermore, some benzo[h]chromene derivatives, which share a similar structural framework, have been shown to induce apoptosis in HL-60 human acute myeloid leukemia cells by activating both the extrinsic (Fas/Caspase 8) and intrinsic (Bcl-2/Caspase 3) pathways. nih.gov These compounds led to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as caspase 3 and caspase 8. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, benzo[f]chromene derivatives can also arrest the cell cycle at specific phases, thereby inhibiting cancer cell proliferation. For example, certain benzo[h]chromenes were found to suppress the growth of HL-60 cells by inducing cell cycle arrest at the G1/S phase. nih.gov This was achieved by regulating the expression of key cell cycle proteins, including a decrease in CDK-2 and CyclinD1 levels. nih.gov Similarly, 9-hydroxy-1H-benzo[f]chromene derivatives have also been reported to cause cell cycle arrest in human cancer cells. nih.gov

The ability of these compounds to modulate critical cellular pathways highlights their potential as anticancer agents. The specific mechanisms often involve the inhibition of key regulatory proteins and the activation of apoptotic cascades.

Interaction with Drug Resistance Mechanisms (e.g., P-glycoprotein Expression Inhibition)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of structurally and functionally different anticancer drugs. uniba.itnih.gov One of the primary mechanisms behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps, reducing the intracellular concentration of chemotherapeutic agents. semanticscholar.orgmdpi.com

Derivatives of 1H-benzo[f]chromene have shown promise in overcoming P-gp-mediated MDR. nih.govsemanticscholar.org Specifically, certain 9-hydroxy-1H-benzo[f]chromene derivatives have been identified as potent inhibitors of P-gp expression. nih.govsemanticscholar.org In studies using the doxorubicin-resistant breast cancer cell line MCF-7/ADR, which overexpresses P-gp, several of these compounds demonstrated significant inhibitory activity against P-gp levels. semanticscholar.org

The mechanism of P-gp inhibition can be competitive, where the inhibitor competes with the anticancer drug for binding to the transporter. mdpi.com By inhibiting P-gp, these benzo[f]chromene derivatives can increase the intracellular accumulation and efficacy of co-administered chemotherapeutic drugs, potentially reversing the MDR phenotype. uniba.it This strategy of using P-gp inhibitors as chemosensitizers is a promising approach to enhance the effectiveness of existing cancer therapies. uniba.itnih.gov

Antiparasitic Activity in Experimental Models (e.g., against Leishmania, Trypanosoma cruzi)

Protozoan parasites like Leishmania species and Trypanosoma cruzi are responsible for significant global diseases, and there is a pressing need for new, effective, and less toxic treatments. nih.govsnv63.ru While direct studies on the antiparasitic activity of this compound are not extensively documented in the provided results, the broader class of chromene and related heterocyclic compounds has shown potential in this area.

For instance, research into various heterocyclic compounds, including those with structural similarities to benzochromenes, has been a focus of antiparasitic drug discovery. nih.govsnv63.ru The search for novel therapeutic agents has explored a wide range of chemical scaffolds. nih.gov

Studies on other quinoline-based compounds, which share some structural features with benzochromenes, have demonstrated activity against Leishmania and Trypanosoma cruzi. researchgate.net For example, certain 2,4-diaryl-1,2,3,4-tetrahydroquinoline derivatives have been evaluated for their in vitro activity against these parasites. researchgate.net

Furthermore, 1,2,3-triazole derivatives have been investigated for their efficacy against T. cruzi, the causative agent of Chagas disease. nih.gov Some of these compounds have shown potent activity against the trypomastigote and intracellular amastigote forms of the parasite. nih.gov These findings suggest that heterocyclic scaffolds, in general, are a promising area for the development of new antiparasitic drugs.

Structure-Activity Relationship (SAR) Studies in the Context of Biological Targets

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective molecules. For derivatives of this compound and related structures, SAR studies have provided valuable insights into their anticancer and other biological activities.

Anticancer Activity: For 1H-benzo[f]chromene derivatives, the nature and position of substituents on the core structure significantly impact their cytotoxic effects. nih.gov For instance, in a series of 9-hydroxy-1H-benzo[f]chromene derivatives, the presence of specific substituents was found to be critical for their anti-proliferative activity against various human tumor cell lines, including PC-3, SKOV-3, and HeLa. nih.gov

Similarly, for benzo[h]chromene derivatives, the substitution pattern was shown to be a key determinant of their anticancer activity against HL-60 leukemia cells. nih.gov Specific substitutions led to enhanced induction of apoptosis and cell cycle arrest. nih.gov

Other Biological Activities: SAR studies have also been conducted on related heterocyclic compounds for other therapeutic targets. For example, in the development of inhibitors for inflammatory bowel disease, SAR studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives revealed that specific structural modifications led to potent inhibition of TNF-α-induced adhesion of monocytes to colon epithelial cells. nih.gov

In the context of σ-receptor ligands, SAR studies of benzo[d]thiazol-2(3H)-one derivatives demonstrated that certain substitutions resulted in high-affinity ligands with significant selectivity for the σ-1 receptor subtype over the σ-2 subtype. researchgate.net

These examples underscore the importance of SAR in medicinal chemistry for optimizing the biological activity of lead compounds by systematically modifying their chemical structure.

Corrosion Inhibition Mechanisms on Metal Surfaces (e.g., Copper)

Derivatives of this compound and other heterocyclic compounds have been investigated for their potential as corrosion inhibitors for metals, particularly copper, in acidic environments. researchgate.netelectrochemsci.orgnih.govrsc.orgrsc.org The mechanism of corrosion inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. electrochemsci.org

Adsorption and Protective Film Formation: The inhibitor molecules can adsorb onto the copper surface through physical (electrostatic) and/or chemical (chemisorption) interactions. electrochemsci.org Heteroatoms such as nitrogen, oxygen, and sulfur in the inhibitor's structure, as well as π-electrons from aromatic rings, play a crucial role in the adsorption process by donating electrons to the vacant d-orbitals of copper. nih.gov

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, are commonly used to evaluate the performance of these inhibitors. electrochemsci.orgnih.gov An increase in charge transfer resistance and a decrease in corrosion current density in the presence of the inhibitor indicate effective corrosion protection. electrochemsci.org

Influence of Molecular Structure: The efficiency of a corrosion inhibitor is highly dependent on its molecular structure. For example, studies on pyrazolylindolenine compounds as copper corrosion inhibitors in hydrochloric acid showed that the presence of a sulfur atom and an amine group in the molecule (InPzTAm) resulted in higher inhibition efficiency compared to compounds with a hydrazine (B178648) (InPzTH) or a phenyl group (InPzPh). nih.gov This suggests that the nature of the functional groups significantly influences the strength of adsorption and the quality of the protective film.

Theoretical studies using quantum chemical calculations and molecular dynamics simulations can provide further insights into the inhibition mechanism by modeling the interaction between the inhibitor molecules and the copper surface. electrochemsci.orgrsc.org These studies can help to understand the preferred adsorption orientation (parallel or perpendicular) and the binding energies involved. rsc.org

Applications in Materials Science and Other Specialized Fields

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

The 2,3-dihydro-1H-benzo[f]chromen-1-one scaffold serves as a fundamental building block in the synthesis of a diverse array of more complex molecules and heterocyclic systems. Its inherent reactivity allows for various chemical modifications, making it a valuable precursor in organic synthesis.

One of the primary applications of this compound is in the synthesis of flavanone (B1672756) derivatives. Through reactions like the Claisen-Schmidt condensation followed by an intramolecular Michael addition, various substituted benzo[f]chromenones can be prepared. For instance, the reaction of 2-hydroxy-1-acetonaphthone with substituted benzaldehydes yields chalcones, which can then be cyclized to form flavanones such as 3-(2,3-dimethoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one nih.gov. Similarly, 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one has been synthesized through a comparable two-step process researchgate.net. The synthesis of 3-(4-iodophenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one was also achieved serendipitously during an attempt to create a different flavonol, highlighting the compound's role in exploratory chemical synthesis nih.gov.

Beyond flavanones, the benzo[f]chromene skeleton is integral to the construction of other complex heterocyclic structures. For example, it is a key component in the synthesis of various benzo[f]chromene derivatives that have been investigated for their biological activities nih.gov. Furthermore, stereoselective synthesis methods, such as the Betti-type reaction, have been employed to produce enantiopure 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives, demonstrating the scaffold's utility in creating chiral molecules with specific three-dimensional arrangements researchgate.net. The aromatic-fused pyran-4-one skeleton is a common feature in many synthetic and biologically active materials, and efficient methods for the synthesis of 2,3-dihydro-benzo[f]chromen-1-one itself have been developed to provide access to this important class of compounds researchgate.net.

The versatility of the benzo[f]chromene core is further underscored by its use in multicomponent reactions. These reactions allow for the efficient, one-pot synthesis of complex molecular architectures, such as fused 1H-benzo[f]chromen-indoles, from simple starting materials like 2-naphthol (B1666908) nih.gov. The ability to readily functionalize the this compound core makes it an indispensable tool for chemists seeking to build intricate molecular frameworks for a wide range of applications.

Investigation of Photophysical Properties (e.g., Fluorescence, Mechanochromism, Room-Temperature Phosphorescence)

The photophysical properties of materials derived from the this compound scaffold are a significant area of research, with a particular focus on their fluorescent behavior. The extended π-conjugated system of the benzo[f]chromenone core gives rise to interesting optical properties that can be tuned through chemical modification.

Fluorescence: Derivatives of benzo[f]chromenone are known to exhibit fluorescence. For instance, benzo[c]chromen-6-one derivatives have been synthesized and shown to be blue luminogens rsc.org. The photophysical properties of these compounds, including their absorption and emission spectra, are influenced by the substituents on the chromenone core. Research on 3-hydroxy-chromone derivatives bearing benzofuran (B130515) and naphthofuran groups has demonstrated their potential as fluorescent probes researchgate.net. The introduction of different functional groups can lead to significant shifts in the emission wavelengths and quantum yields. For example, benzothiazolyl-chromenone-based fluorophores have been developed, and their push-pull electronic nature results in notable fluorescence effects nih.gov. Additionally, hydroxyl-substituted benzo[c]chromen-6-one derivatives have been identified as selective fluorescent sensors for iron (III) ions, showcasing their potential in analytical applications nih.gov. The fluorescence of chromenone-derived compounds is a well-documented phenomenon, with various derivatives being explored for their use as fluorophores researchgate.net.

Mechanochromism: Mechanochromism, the change in color or luminescence of a material in response to a mechanical stimulus, is a property of interest for applications in sensors and smart materials. While the investigation of mechanochromic properties in materials like benzothiadiazole and platinum(II) complexes is an active area of research rsc.orgmdpi.com, there is limited specific information available on the mechanochromic behavior of this compound and its direct derivatives in the reviewed literature. The development of mechanochromic materials often relies on altering intermolecular interactions within a crystalline or amorphous solid, a principle that could potentially be applied to the benzo[f]chromenone scaffold.

Room-Temperature Phosphorescence (RTP): Room-temperature phosphorescence is a phenomenon where a material can emit light for an extended period after the removal of the excitation source. This property is highly sought after for applications in bioimaging, sensing, and data encryption. While RTP has been observed in some heterocyclic compounds, such as certain benzophenone (B1666685) derivatives that can act as phosphors researchgate.netmdpi.com, there is a lack of specific studies demonstrating RTP in this compound or its closely related derivatives within the scope of the provided search results. The research on RTP in related fields, such as in bionanocomposite hydrogels, often involves the aggregation of dyes, a mechanism that could potentially be explored with benzo[f]chromenone-based systems rsc.org.

PropertyObservation in Benzo[f]chromenone DerivativesPotential ApplicationsReferences
FluorescenceObserved in various derivatives, with emission color and quantum yield tunable by substituents. Some derivatives act as selective ion sensors.Fluorescent probes, sensors, bioimaging agents. researchgate.netrsc.orgnih.govnih.govresearchgate.net
MechanochromismLimited specific data for this compound. Research on related structures suggests potential.Mechanical stress sensors, smart coatings, security inks. rsc.orgmdpi.com
Room-Temperature PhosphorescenceLimited specific data for this compound. Benzophenone derivatives show phosphorescence.Bioimaging, anti-counterfeiting technologies, optical data storage. researchgate.netmdpi.comrsc.org

Integration into Polymeric Materials and Composites

The incorporation of functional molecules into polymeric matrices is a common strategy to create materials with enhanced or novel properties. The this compound scaffold, with its potential for chemical modification, presents an interesting candidate for integration into polymers and composites. However, based on the available search results, there is limited direct evidence of the synthesis of polymers or composites containing this specific compound.

The general principles of polymer science suggest that monomers containing the benzo[f]chromenone unit could be synthesized and subsequently polymerized to create functional polymers. Such polymers could potentially exhibit the desirable photophysical properties of the chromenone core, such as fluorescence, which could be useful for creating luminescent plastics or coatings. For example, research on other functional materials has demonstrated the successful creation of polymeric blends with tailored thermal and mechanical properties by incorporating specific small molecules or other polymers nih.gov. A patent related to the production of polymers with multiple bonds as elastomer precursors mentions a wide range of cyclic compounds, though it does not specifically name this compound google.com.

While direct examples are scarce in the provided literature, the synthesis of polysulfones based on other cyclic bisphenols for creating new polymeric blends indicates a general interest in developing advanced polymers from cyclic monomers nih.gov. The development of polymeric materials incorporating the this compound core remains an area ripe for future exploration, with potential applications in fields requiring materials with specific optical or thermal properties.

Potential in Optoelectronic Material Development

The electronic and photophysical properties of this compound and its derivatives suggest their potential for use in optoelectronic devices. The extended conjugation and the presence of a carbonyl group can influence the material's ability to transport charge and emit light, which are key characteristics for applications in organic electronics.

While specific studies on the use of this compound in optoelectronic devices are not prevalent in the provided search results, the broader class of benzophenone and related derivatives has been investigated for such applications. For instance, benzophenone-based derivatives are being explored for their use in organic light-emitting diodes (OLEDs) researchgate.netmdpi.com. The benzophenone core is known for its ability to facilitate intersystem crossing, a property that is valuable in the design of thermally activated delayed fluorescence (TADF) emitters for high-efficiency OLEDs researchgate.netnih.gov. These materials can convert non-emissive triplet excitons into emissive singlet excitons, thereby increasing the device's quantum efficiency nih.gov.

Given that this compound contains a ketone within a fused aromatic system, it is conceivable that its derivatives could be designed to exhibit similar properties. They could potentially serve as host materials in the emissive layer of an OLED, providing a matrix for dopant emitters, or they could be functionalized to act as emitters themselves. The development of long-wavelength emitting materials is crucial for creating full-color displays and white lighting, and donor-acceptor architectures based on structures like triphenylamine (B166846) and benzothiadiazole have shown promise for orange and red OLEDs rsc.org. The benzo[f]chromenone scaffold could potentially be incorporated into similar donor-acceptor molecules to tune their electronic and emissive properties. The field of organic electronics is continually searching for new materials, and the benzo[f]chromenone core represents a promising, yet largely unexplored, platform for the development of novel optoelectronic materials beilstein-journals.org.

General Considerations for Materials Science Applications

The this compound scaffold is part of the larger family of chromenones, which are recognized for their significance in both medicinal chemistry and materials science. The inherent properties of this structural motif make it a valuable platform for the design of new functional materials.

One of the key considerations for its application in materials science is its synthetic accessibility and versatility. As discussed, the benzo[f]chromenone core can be readily synthesized and functionalized, allowing for the fine-tuning of its properties nih.govnih.govresearchgate.net. This tunability is crucial for developing materials with specific characteristics, whether for biological applications or for advanced materials. For example, the introduction of different substituents can alter the compound's solubility, thermal stability, and solid-state packing, all of which are important factors in materials design.

The photophysical properties of benzo[f]chromenone derivatives are another major consideration. Their fluorescence, as has been noted, can be exploited in the development of sensors, probes, and luminescent materials rsc.orgnih.govnih.gov. The potential for these compounds to exhibit other photophysical phenomena, such as mechanochromism or phosphorescence, remains an exciting area for future research.

Furthermore, the rigid and planar nature of the fused ring system can promote intermolecular interactions, such as π-π stacking, in the solid state. These interactions can significantly influence the material's electronic properties and are a key consideration in the design of organic semiconductors for applications in transistors and photovoltaic devices. The ability to control the solid-state arrangement of these molecules could lead to materials with anisotropic charge transport or other desirable bulk properties.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes to 2,3-dihydro-1H-benzo[f]chromen-1-one and its analogs is a burgeoning area of research. Traditional syntheses often involve multi-step procedures with harsh reaction conditions. Future methodologies are expected to focus on green chemistry principles, minimizing waste and energy consumption.

Recent advancements have demonstrated the feasibility of one-pot, three-component reactions for the stereoselective synthesis of related 2,3-dihydro-1H-benzo[f]chromen-3-amine derivatives under solvent-free and catalyst-free conditions. These approaches, often utilizing microwave irradiation, offer significant advantages in terms of reduced reaction times, higher yields, and simplified purification processes. One notable method involves a three-component aromatic Betti-type reaction.

Another promising strategy involves a two-step synthesis commencing with a Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an intramolecular Michael addition to yield the desired flavanone (B1672756) structure. This method has been successfully employed in the synthesis of various substituted derivatives of this compound. The development of catalytic systems, potentially employing earth-abundant metals or organocatalysts, for these transformations will be a key focus to enhance sustainability.

Table 1: Comparison of Synthetic Methodologies for this compound and Derivatives

MethodologyKey FeaturesAdvantages
One-Pot, Three-Component Reaction Catalyst-free, Solvent-free, Microwave-assistedHigh atom economy, Reduced waste, Shorter reaction times
Two-Step Synthesis (Claisen-Schmidt/Michael Addition) Versatile for derivative synthesisGood yields, Access to a variety of substituted products

Application of Advanced Spectroscopic and Structural Elucidation Techniques

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating structure-activity relationships. X-ray crystallography has been instrumental in providing detailed insights into the molecular geometry of these compounds.

Crystallographic studies have revealed that the central pyran ring in derivatives of this compound typically adopts an envelope conformation. These studies also provide precise measurements of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's conformational preferences. For instance, in 3-(2-methoxyphenyl)-2,3-dihydro-1H-benzo[f]chromen-1-one, the dihedral angle between the naphthyl ring system and the 2-methoxyphenyl ring is 50.67 (3)°. Furthermore, X-ray analysis elucidates intermolecular interactions, such as C-H···O hydrogen bonds, which govern the packing of molecules in the crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural characterization. While detailed 2D NMR studies are yet to be extensively reported for the parent compound, 1H NMR data for derivatives provide valuable information about the chemical environment of protons in the molecule. Future research will likely involve the application of advanced NMR techniques, such as NOESY and HSQC, to provide a more comprehensive understanding of the solution-state conformation and dynamics of these molecules.

Refined Computational Modeling for Targeted Molecular Design

Computational chemistry is poised to play an increasingly vital role in the rational design of novel this compound derivatives with tailored properties. Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of molecules.

While specific DFT studies on the parent this compound are limited, research on related heterocyclic systems like benzodiazepines and chromenes demonstrates the potential of these methods. Computational studies can be employed to predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be correlated with experimental data.

Furthermore, molecular docking simulations can be utilized to predict the binding affinity and orientation of this compound derivatives within the active sites of biological targets. This in silico screening approach can significantly accelerate the discovery of potent and selective inhibitors for various enzymes and receptors. The insights gained from these computational models will guide the synthesis of new derivatives with optimized biological activity.

Exploration of Novel Biological Targets and Underlying Mechanistic Pathways

The benzo[f]chromenone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Flavanones, in general, are known for their potential antiviral, antifungal, and anticancer properties.

Recent studies have highlighted the potential of 1H-benzo[f]chromene derivatives as anticancer agents. Specifically, these compounds are being investigated as inhibitors of c-Src kinase, an enzyme implicated in cancer cell invasion and metastasis. The exploration of other potential biological targets for this class of compounds is an active area of research.

Future investigations will focus on identifying the specific molecular targets of this compound and its analogs and elucidating their mechanisms of action. This will involve a combination of in vitro enzymatic assays, cell-based studies, and advanced "omics" technologies to understand how these compounds modulate cellular pathways. A deeper understanding of their mechanism of action will be crucial for the development of these compounds as potential therapeutic agents.

Expansion into Niche Material Science and Interdisciplinary Applications

Beyond their biological potential, the unique photophysical properties of the benzo[f]chromenone core open up avenues for their application in material science. Chromenone-based compounds have been explored as fluorescent probes due to their significant push-pull fluorescence effects. This property arises from intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment.

The development of this compound-based fluorescent probes for the detection of specific analytes, such as metal ions or biologically relevant molecules, is a promising area of research. The ability to fine-tune the photophysical properties through chemical modification of the core structure could lead to the development of highly sensitive and selective sensors.

Furthermore, the rigid, planar structure of the benzo[f]chromenone system suggests potential applications in organic electronics. Research on related benzo-fused chromenones has indicated their potential use in electronic devices. Future work could explore the synthesis and characterization of novel derivatives with optimized electronic properties for applications in areas such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Q & A

Q. How do substituents on the benzyloxy group influence the electronic properties of 2,3-dihydro-1H-benzo[f]chromen-1-one?

Electron-donating groups (e.g., -OCH₃) increase electron density on the chromenone ring, altering absorption spectra. For instance, 4-methoxy substitution shifts λmax by ~15 nm compared to unsubstituted analogs. DFT calculations (B3LYP/6-311G**) correlate with experimental UV-Vis data .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., high Rint values)?

High Rint (e.g., 0.067) suggests data quality issues. Solutions include:

  • Re-measuring weak reflections (I > 2σ(I)).
  • Applying TWINABS for twinned crystals.
  • Cross-validating with PLATON ADDSYM to check missed symmetry .

Q. How does hydrogen bonding affect the supramolecular assembly of this compound?

In C₂₆H₁₉O₃, C-H···O and π-π stacking interactions (3.8–4.2 Å) stabilize the lattice. For example, centroid distances between aromatic rings (Cg2–Cg4) are 3.89 Å, with slippage angles <5° .

Data Contradiction Analysis

Q. Why do computational models sometimes conflict with experimental bond lengths in chromenone derivatives?

Discrepancies arise from:

  • Incomplete basis sets : Larger basis sets (e.g., cc-pVTZ) improve accuracy.
  • Thermal motion : XRD measures time-averaged positions, while DFT assumes static structures. Anisotropic displacement parameters (ADPs) must be included in comparisons .

Methodological Recommendations

Q. What statistical approaches validate crystallographic refinement parameters?

Use Hamilton’s R-factor ratio test and Δ/σmax < 0.001 thresholds. For SHELXL refinements, monitor residual density peaks (Δρ < 0.5 eÅ⁻³) and ensure S (goodness-of-fit) ≈ 1.0 .

Q. How to optimize reaction yields for novel derivatives?

  • DoE (Design of Experiments) : Vary solvent polarity (e.g., ethanol vs. DMF), base concentration, and temperature.
  • In situ monitoring : Use HPLC-MS to track intermediate formation .

Biological Activity & Mechanistic Studies

Q. What in silico methods predict the bioactivity of benzo[f]chromen-1-one analogs?

Molecular docking (AutoDock Vina) against targets like COX-2 or α-glucosidase, paired with MD simulations (AMBER), identifies binding affinities. ADMET predictions (SwissADME) assess drug-likeness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.